![molecular formula C19H20N2O4S B11929564 (5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leriglitazone is a peroxisome proliferator-activated receptor gamma (PPARγ) agonist and a metabolite of the glitazone pioglitazone. It has been developed for the treatment of neurodegenerative diseases such as adrenomyeloneuropathy and cerebral adrenoleukodystrophy . This compound is known for its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system disorders .
Vorbereitungsmethoden
The synthesis of leriglitazone involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the thiazolidinedione ring, followed by the introduction of the pyridine and phenyl groups. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Leriglitazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially on the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Leriglitazone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PPARγ agonists.
Biology: Leriglitazone is employed in research on cellular metabolism, mitochondrial function, and oxidative stress.
Wirkmechanismus
Leriglitazone exerts its effects by activating PPARγ, which modulates the expression of genes involved in mitochondrial biogenesis and energy production. This activation leads to increased neuronal survival, decreased oxidative stress, and improved mitochondrial function. The compound also reduces neuroinflammation and promotes remyelination by increasing myelin debris clearance and oligodendrocyte survival .
Vergleich Mit ähnlichen Verbindungen
Leriglitazone is compared with other PPARγ agonists such as pioglitazone and rosiglitazone. While all these compounds activate PPARγ, leriglitazone is unique due to its ability to cross the blood-brain barrier and its enhanced efficacy in treating central nervous system disorders. Other similar compounds include troglitazone and ciglitazone, but they lack the brain-penetrant properties of leriglitazone .
Eigenschaften
Molekularformel |
C19H20N2O4S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/t12?,17-/m1/s1 |
InChI-Schlüssel |
OXVFDZYQLGRLCD-RGUGMKFQSA-N |
Isomerische SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3)O |
Kanonische SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)


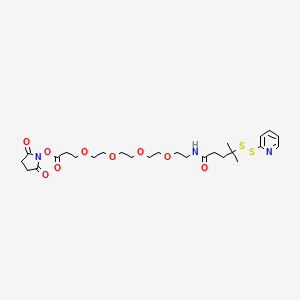

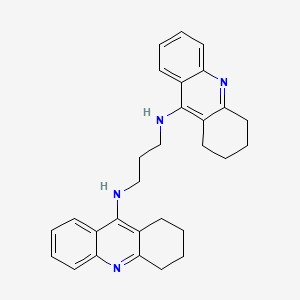
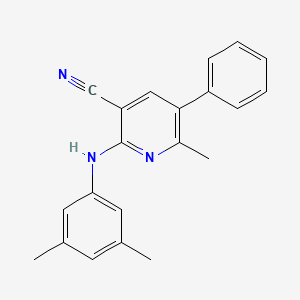
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)

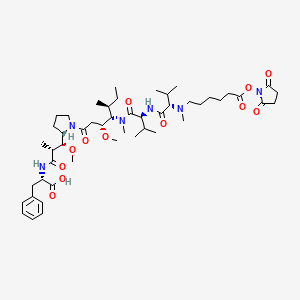
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
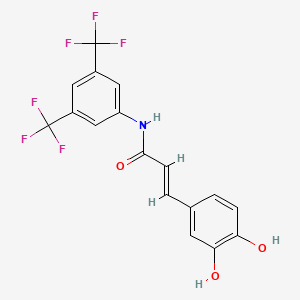

![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)
